molecular formula C32H40N4O5S B1681978 Sparsentan CAS No. 254740-64-2

Sparsentan

Cat. No.: B1681978
CAS No.: 254740-64-2
M. Wt: 592.8 g/mol
InChI Key: WRFHGDPIDHPWIQ-UHFFFAOYSA-N
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Scientific Research Applications

Sparsentan has several scientific research applications, including:

Mechanism of Action

Target of Action

Sparsentan is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II (Ang II) type 1 receptor (AT1R) . It has a similar affinity for both receptors . These receptors play a crucial role in the regulation of blood pressure and fluid balance .

Mode of Action

This compound interacts with its targets by blocking the action of two important mediators of progression to kidney failure, namely endothelin type A and angiotensin II type 1, at their receptors . It was created by merging the structural elements of irbesartan, an AT1R antagonist, and biphenylsulfonamide, an ETAR antagonist .

Biochemical Pathways

This compound’s mechanism of action is grounded in its dual inhibition of angiotensin II and endothelin-1 . These two pathways are critical in blood pressure regulation, fluid balance, and the pathogenesis of various cardiovascular and renal diseases . By acting as both an angiotensin receptor blocker (ARB) and an endothelin receptor antagonist (ERA), this compound reduces proteinuria in patients with IgAN .

Pharmacokinetics

This compound has time-dependent pharmacokinetics, possibly due to it inducing its own metabolism over time . At the approved recommended dosage, it reaches steady-state plasma levels within 7 days . Following a single oral dose of 400 mg, the maximum plasma concentration (Cmax), area under the curve (AUC), and median time to peak plasma concentration of this compound are 6.97 μg/mL, 83 μg×h/mL .

Result of Action

This compound’s action results in beneficial anti-inflammatory, antifibrotic, and hemodynamic actions in the kidney . It has protective actions in glomerular endothelial cells, mesangial cells, the tubulointerstitium, and podocytes . This provides the rationale for the use of this compound as therapy for focal segmental glomerulosclerosis and IgAN .

Action Environment

Environmental factors such as the gut microbiome can influence the degree of immunological reaction and severity of IgA nephropathy . Gut microbiome dysbacteriosis can lead to the production of nephritogenic IgA1 antibodies, which form immune complexes that deposit in the kidneys, causing inflammation and damage . Therefore, the gut microbiome can potentially influence the action, efficacy, and stability of this compound .

Safety and Hazards

Sparsentan may cause serious liver problems. Stop taking this compound and call your doctor right away if you have nausea, vomiting, loss of appetite, right-sided upper stomach pain, tiredness, weight loss, jaundice, dark urine, fever, or itching . It may also cause serious side effects such as a light-headed feeling, kidney problems, high blood potassium, or fluid retention . It is toxic and a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Sparsentan is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II (Ang II) type 1 receptor (AT1R) with a similar affinity for both . It was created by merging the structural elements of irbesartan, an AT1R antagonist, and biphenylsulfonamide, an ETAR antagonist .

Cellular Effects

This compound has been shown to have beneficial anti-inflammatory, antifibrotic, and hemodynamic actions in the kidney . It has protective actions in glomerular endothelial cells, mesangial cells, the tubulointerstitium, and podocytes . These actions provide the rationale for the use of this compound as therapy for focal segmental glomerulosclerosis and IgAN .

Molecular Mechanism

This compound is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II (Ang II) type 1 receptor (AT1R) with a similar affinity for both . It is first in its class and orally active . The molecular docking simulations suggest that this compound may potentially interact with AT2R .

Temporal Effects in Laboratory Settings

In the ongoing phase 3 PROTECT trial in adults with IgA nephropathy, this compound was associated with favourable antiproteinuric effects, which were maintained over 110 weeks of treatment . The change in UP/C from baseline at week 36 was significantly greater with this compound than with irbesartan .

Dosage Effects in Animal Models

This compound was more effective than losartan at preserving kidney structure and function in the FSGS model, underscoring the importance of the endothelin component in the nephroprotective actions of this compound .

Metabolic Pathways

This compound is primarily metabolized by CYP3A4 . It is also a substrate, inhibitor, and inducer of CYP3A, an inducer of CYP2B6, CYP2C9, and CYP2C19, a substrate of p-glycoprotein and BCRP, and an inhibitor of p-glycoprotein, BCRP, OATP1B3, and OAT3 .

Transport and Distribution

It is known that this compound is a substrate of p-glycoprotein and BCRP, which are known to play a role in drug transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sparsentan is synthesized through a series of chemical reactions that involve the formation of its core structure and the addition of functional groups. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves a robust and cost-efficient purification process that does not require chromatographic purification. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Sparsentan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include various intermediates that are further processed to obtain the final product, this compound .

Properties

IUPAC Name

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFHGDPIDHPWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sparsentan, which possesses two clinically validated mechanisms of action in a single molecule, works by selectively blocking the action of two potent vasoconstrictor and mitogenic agents, angiotensin II (AII) and endothelin 1 (ET1), at their respective receptors. Sparsentan is highly selective (10,000-fold) for the AII receptor sub-type 1 and the ET receptor sub-type A. As such, Sparsentan combines the properties of an angiotensin receptor blocker (ARB) and an endothelin receptor antagonist (ERA) in the same molecule.
Record name Sparsentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

254740-64-2
Record name Sparsentan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254740642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparsentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide
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Record name SPARSENTAN
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Sparsentan?

A1: this compound is a first-in-class, highly selective, single-molecule dual endothelin type-A and angiotensin II type 1 receptor antagonist (DEARA). [, , , ] This means it blocks the activation of both the endothelin type A receptor (ETAR) and the angiotensin II subtype 1 receptor (AT1R). [, , , ]

Q2: How does this compound's dual antagonism compare to single receptor blockade in terms of efficacy?

A2: Studies suggest that this compound's dual receptor antagonism provides superior efficacy compared to single receptor blockade in certain conditions. For instance, in immunoglobulin A nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS), this compound demonstrates a more pronounced reduction in proteinuria compared to angiotensin II type 1 receptor (AT1R) antagonists alone. [, , , ]

Q3: What are the downstream effects of this compound's receptor antagonism in the kidneys?

A3: this compound's blockade of ETAR and AT1R leads to a range of beneficial effects in the kidneys, including:

  • Anti-inflammatory effects: this compound reduces the expression of pro-inflammatory genes and inflammatory cell infiltration in the glomeruli. [, , ]
  • Anti-fibrotic effects: It attenuates the development of glomerulosclerosis and interstitial fibrosis by reducing the expression of profibrotic genes and mitigating extracellular matrix accumulation. [, , , ]
  • Hemodynamic effects: this compound promotes vasodilation of both afferent and efferent arterioles in the glomeruli, leading to increased glomerular filtration rate (GFR) and improved blood flow. [, ]
  • Podocyte protection: It protects podocytes from injury and loss, preserving the integrity of the glomerular filtration barrier. [, , , ]
  • Glycocalyx preservation: this compound helps maintain the integrity of the glomerular endothelial glycocalyx, further contributing to the preservation of the glomerular filtration barrier. []

Q4: Does this compound impact resident progenitor cell activity?

A4: Research suggests that this compound may promote the activation of resident progenitor cells in the kidneys, potentially contributing to tissue repair and remodeling. []

Q5: Are this compound's effects limited to blood pressure reduction?

A5: While this compound can lower blood pressure, its beneficial effects extend beyond hemodynamic changes. Studies demonstrate its superiority over agents like Losartan, achieving greater protection from glomerulosclerosis and podocyte loss despite equivalent blood pressure lowering. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of this compound.

Q7: How is this compound metabolized in the body?

A8: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4. [, ] This metabolism leads to a 32% increase in clearance at steady state due to auto-induction of CYP3A4. []

Q8: Are there any clinically significant drug interactions related to this compound's metabolism?

A9: Co-administration of this compound with moderate and strong CYP3A4 inhibitors can increase this compound exposure (AUC) by 31.4% and 191.3%, respectively. [] This interaction might necessitate dose adjustments for patients taking such medications concomitantly. []

Q9: Does this compound affect the pharmacokinetics of other drugs?

A10: One study investigated the potential interaction between this compound and Dapagliflozin, a sodium-glucose cotransporter 2 inhibitor. The results suggest that this compound does not significantly affect Dapagliflozin's pharmacokinetics. []

Q10: What are the typical plasma concentration levels of this compound achieved with different doses?

A10: The specific plasma concentration levels achieved with different doses are not detailed in the provided research abstracts.

Q11: What animal models have been used to study this compound's efficacy in kidney disease?

A11: Several animal models have been employed to investigate this compound's therapeutic potential. These include:

  • Pod-GCaMP5/Tomato TRPC6 transgenic mice: This genetically engineered mouse model of focal segmental glomerulosclerosis (FSGS) allows for direct visualization of podocyte injury and glomerular hemodynamics. []
  • Ren1d-Confetti mice: This model facilitates the tracking and quantification of renin lineage cells, allowing researchers to study this compound's impact on tissue remodeling. []
  • gddY mice: This spontaneous model of IgA nephropathy (IgAN) helps elucidate the mechanisms by which this compound provides renoprotection in this condition. [, , ]
  • Adriamycin-induced nephropathy (ADR) rat model: This well-established model mimics key features of human FSGS and has been used to assess this compound's ability to attenuate kidney injury. []
  • Nude mice injected with engineered immune complexes (EIC): This model utilizes human-derived components to simulate IgAN in mice, enabling the study of this compound's effects on immune and inflammatory processes. []
  • Col4a3 knockout mice: This model mimics Alport syndrome, allowing for the assessment of this compound's ability to ameliorate both renal and inner ear pathologies associated with this condition. []

Q12: What are the key findings from in vivo studies regarding this compound's efficacy?

A12: In vivo studies using the aforementioned animal models have demonstrated that this compound:

  • Attenuates the development of albuminuria, glomerulosclerosis, and interstitial fibrosis. [, , , , , ]
  • Increases glomerular filtration rate (GFR) and improves renal blood flow. []
  • Protects podocytes from injury and loss. [, , , ]
  • Preserves the integrity of the glomerular endothelial glycocalyx. []
  • Reduces inflammatory cell infiltration in the glomeruli. [, ]
  • Delays the onset of hearing loss in a mouse model of Alport syndrome. []

Q13: Has this compound demonstrated efficacy in clinical trials?

A13: Yes, this compound has shown promising results in clinical trials involving patients with IgAN and FSGS.

  • PROTECT trial (IgAN): This Phase 3 trial demonstrated that this compound achieved a significantly greater reduction in proteinuria compared to the active control, irbesartan (an AT1R antagonist). [, , ] The study also suggested a potential benefit on kidney function preservation. [, ]
  • DUET and DUPLEX trials (FSGS): The Phase 2 DUET trial showed that this compound led to significantly greater reductions in proteinuria compared to irbesartan in patients with FSGS. [, ] The DUPLEX trial, a Phase 3 study, is ongoing and designed to evaluate the long-term effects of this compound on eGFR slope. [, ]

Q14: What are the common adverse events associated with this compound?

A15: The provided research abstracts do not delve into specific adverse events or safety profiles beyond stating that this compound was generally well-tolerated in clinical trials, with a safety profile comparable to irbesartan. [, ]

Q15: Are there specific drug delivery strategies being investigated for this compound?

A15: The provided research abstracts do not discuss any specific drug delivery strategies being investigated for this compound.

Q16: How does this compound compare to other treatment options for IgAN and FSGS in terms of efficacy and safety?

A17: While the research highlights this compound's potential advantages, direct comparisons with other treatments like targeted-release budesonide are limited in the provided abstracts. Some analyses suggest potential advantages for this compound in specific outcome measures, but further research and head-to-head trials are needed to establish definitive conclusions. [, ]

Q17: What are the future directions for this compound research?

A17: Future research directions for this compound include:

  • Long-term safety and efficacy studies: Continued monitoring of patients enrolled in ongoing clinical trials like DUPLEX is crucial to determine the long-term safety and efficacy of this compound. [, ]
  • Identification of biomarkers: Discovering reliable biomarkers that can predict treatment response, monitor disease progression, and identify potential adverse effects would be highly beneficial for optimizing this compound therapy. [, ]
  • Exploration of combination therapies: Investigating the potential synergistic effects of this compound in combination with other emerging therapies for IgAN and FSGS holds promise for improving treatment outcomes. []
  • Elucidation of resistance mechanisms: Understanding potential mechanisms of resistance to this compound's therapeutic effects will be crucial for developing strategies to overcome treatment resistance and optimize patient selection. []

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